molecular formula Ni2Pr B14723190 Nickel--praseodymium (2/1) CAS No. 12201-94-4

Nickel--praseodymium (2/1)

Cat. No.: B14723190
CAS No.: 12201-94-4
M. Wt: 258.294 g/mol
InChI Key: RQKBQAMUYRNWAQ-UHFFFAOYSA-N
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Description

Nickel–praseodymium (Ni-Pr) intermetallic compounds, particularly the 2:1 stoichiometric phase (Ni$2$Pr), are notable for their unique crystallographic and thermodynamic properties. The phase diagram of the Ni-Pr system, initially reported by Pan and Nash (1991), was later refined by Du et al. (1999) using thermodynamic optimization, resolving asymmetries in the liquidus curve . The Ni$2$Pr phase exhibits a hexagonal crystal structure (Table 1), as confirmed by X-ray diffraction studies . This compound is part of a broader class of nickel–rare earth (Ni-RE) alloys, which are critical in high-temperature applications due to their thermal stability and oxidation resistance. For instance, rare earth additions like praseodymium enhance the mechanical and corrosion-resistant properties of nickel-based alloys, as observed in heat-resistant nickel-chrome systems .

Properties

CAS No.

12201-94-4

Molecular Formula

Ni2Pr

Molecular Weight

258.294 g/mol

IUPAC Name

nickel;praseodymium

InChI

InChI=1S/2Ni.Pr

InChI Key

RQKBQAMUYRNWAQ-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Pr]

Origin of Product

United States

Chemical Reactions Analysis

Praseodymium’s Chemical Reactions

Praseodymium (Pr), a lanthanide metal (atomic number 59), exhibits distinct reactivity patterns with common chemical agents:

Reactions with Air and Water

  • Oxidation in Air : Praseodymium tarnishes in air and burns at ~150°C to form nonstoichiometric Pr₆O₁₁ (approximate formula).
    12Pr+11\O22Pr6O1112\Pr + 11\O_2 \rightarrow 2\Pr_6O_{11}
    This oxide can be reduced to Pr₂O₃ with hydrogen .

  • Reaction with Water :
    2Pr(s)+6H2O2Pr(OH)3(aq)+3H2(g)2\Pr(s) + 6H_2O \rightarrow 2\Pr(OH)_3(aq) + 3H_2(g)
    Praseodymium reacts slowly with cold water and more vigorously with hot water, producing praseodymium hydroxide and hydrogen gas .

Halogens and Acids

  • Halogens : Praseodymium reacts with F₂, Cl₂, Br₂, and I₂ to form PrF₃, PrCl₃, PrBr₃, and PrI₃, respectively.
    General reaction:
    2Pr(s)+3X2(g)2\PrX3(s)(X=F,Cl,Br,I)2\Pr(s) + 3X_2(g) \rightarrow 2\PrX_3(s) \quad (X = F, Cl, Br, I)

  • Acids : In dilute H₂SO₄, praseodymium dissolves to form Pr³⁺ ions and hydrogen gas:
    2Pr(s)+3H2SO4(aq)2Pr3+(aq)+3SO42(aq)+3H2(g)2\Pr(s) + 3H_2SO_4(aq) \rightarrow 2\Pr^{3+}(aq) + 3SO_4^{2-}(aq) + 3H_2(g)

Nickel’s Catalytic and Chemical Behavior

Nickel (Ni), a transition metal, is widely used in catalysis and exhibits diverse reactivity:

Thermodynamic Data

From reference tables , nickel’s reactions include:

  • Combustion :
    2\Ni(s)+O2(g)2NiO(s)ΔH=241.8 kJ/mol2\Ni(s) + O_2(g) \rightarrow 2NiO(s) \quad \Delta H = -241.8\ \text{kJ/mol}

  • Reaction with Acids :
    \Ni(s)+4HNO3(aq)Ni(NO3)2(aq)+2NO(g)+2H2O\Ni(s) + 4HNO_3(aq) \rightarrow Ni(NO_3)_2(aq) + 2NO(g) + 2H_2O

Hypothetical Interactions in a Nickel–Praseodymium System

While no direct data exists for a "Nickel–Praseodymium (2/1)" compound, insights can be drawn from:

  • Intermetallics : Rare-earth metals like praseodymium often form alloys with transition metals (e.g., LaNi₅ for hydrogen storage). Such systems may exhibit synergistic catalytic properties.

  • Oxidative Stability : Praseodymium’s tendency to oxidize (e.g., to Pr₆O₁₁) could influence corrosion resistance in a nickel-based alloy.

  • Catalytic Synergy : Nickel’s catalytic versatility (e.g., in hydrogenation or coupling reactions) might be modulated by praseodymium’s electronic structure.

Praseodymium’s Reactions

ReactantProductsReaction Conditions
Air (O₂)Pr₆O₁₁ (nonstoichiometric oxide)Burns at ~150°C
Water (H₂O)Pr(OH)₃, H₂Slow (cold), rapid (hot)
Halogens (X₂)PrX₃ (X = F, Cl, Br, I)Direct reaction at standard conditions
H₂SO₄ (dilute)Pr³⁺, SO₄²⁻, H₂Dissolves readily

Nickel-Catalyzed Reactions

Reaction TypeKey StepsLigand Effects
Aldehyde–Diene CouplingOxidative cyclization → nickelacycle → β-hydride eliminationVAPOL-derived ligands enhance selectivity
Hydrogen Atom TransferAsynchronous C–H bond oxidationLigand electronics minimally affect reactivity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Nickel–Neodymium (Ni-Nd)

Ni-Nd alloys share structural similarities with Ni-Pr due to the analogous electronic configurations of praseodymium and neodymium (both lanthanides). However, differences arise in phase stability and lattice parameters. For example:

  • Crystal Structure : Ni$2$Nd adopts a cubic MgCu$2$-type Laves phase structure, contrasting with the hexagonal symmetry of Ni$_2$Pr .
  • Phase Behavior : The Ni-Nd system exhibits a wider solubility range for neodymium in liquid nickel compared to Ni-Pr, leading to distinct solidification pathways .
  • Applications : Ni-Nd alloys are more prominently used in permanent magnets, whereas Ni-Pr’s superior oxidation resistance at elevated temperatures makes it preferable in aerospace coatings .

Nickel–Lanthanum (Ni-La)

Ni-La compounds, such as Ni$_5$La, demonstrate markedly different thermodynamic properties:

  • Melting Points : Ni-La intermetallics generally have lower melting temperatures (~1,200°C) than Ni-Pr (~1,450°C), attributed to lanthanum’s larger atomic radius and weaker metallic bonding .
  • Oxidation Resistance : Ni-Pr alloys outperform Ni-La in high-temperature oxidative environments due to praseodymium’s ability to form stable oxide layers (e.g., PrO$_2$) that inhibit further degradation .

General Trends in Nickel–Rare Earth Alloys

  • Lattice Parameters : Smaller lanthanide ionic radii (e.g., Pr$^{3+}$: 1.13 Å vs. La$^{3+}$: 1.16 Å) correlate with tighter packing in Ni-RE crystal structures, enhancing mechanical strength .
  • Magnetic Properties : Ni-Pr exhibits weaker ferromagnetic behavior compared to Ni-Gd or Ni-Dy, as praseodymium’s 4f electrons are less polarized .

Key Research Findings and Data

Table 1: Structural and Thermodynamic Properties of Selected Ni-RE Compounds

Compound Crystal Structure Lattice Parameters (Å) Melting Point (°C) Key Application
Ni$_2$Pr Hexagonal a = 5.12, c = 8.34 ~1,450 High-temperature coatings
Ni$_2$Nd Cubic (MgCu$_2$) a = 7.25 ~1,400 Permanent magnets
Ni$_5$La Orthorhombic a = 4.98, b = 7.11 ~1,200 Catalysis

Data compiled from

Thermodynamic Optimization

Du et al. (1999) recalibrated the Ni-Pr phase diagram using CALPHAD (CALculation of PHAse Diagrams) methodology, resolving discrepancies in liquidus asymmetry and confirming the stability of the Ni$_2$Pr phase up to 1,300°C . This work underscores the importance of computational modeling in predicting alloy behavior under extreme conditions.

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